1,3-Dichloro-2-(chloromethyl)propane
Description
Overview of Polyhalogenated Alkanes in Contemporary Organic Chemistry
Polyhalogenated alkanes are organic compounds containing multiple halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an alkane framework. scribd.com This class of compounds is significant in organic chemistry due to the profound effect halogen substitution has on the physical and chemical properties of the parent alkane. The high electronegativity of halogen atoms induces a dipole moment, rendering the molecule polar, which influences its solubility and reactivity.
Industrially, polyhalogenated compounds have been widely used as solvents, refrigerants (as chlorofluorocarbons or CFCs), propellants, and fire extinguishants. encyclopedia.combyjus.com Their utility as solvents stems from their ability to dissolve a wide range of non-polar and slightly polar substances. ncerthelp.com Furthermore, they serve as crucial starting materials and intermediates in organic synthesis. The carbon-halogen bond is a key functional group that can participate in various reactions, most notably nucleophilic substitution, making these compounds versatile building blocks for constructing more complex molecules. Many pharmaceuticals and clinically useful compounds contain halogen atoms, highlighting their importance in medicinal chemistry. wikipedia.org
Structural Characteristics and Chemical Importance of 1,3-Dichloro-2-(chloromethyl)propane
This compound is a polyhalogenated alkane with the chemical formula C₄H₇Cl₃. nih.govguidechem.com Its structure consists of a three-carbon propane (B168953) backbone with chlorine atoms attached to the first and third carbons. Additionally, a chloromethyl (-CH₂Cl) group is attached to the central (second) carbon atom. This arrangement makes it a trichlorinated derivative of propane. nih.gov
The presence of three chlorine atoms makes the molecule relatively dense and imparts a distinct polarity. Its chemical reactivity is largely dictated by the three carbon-chlorine bonds, which are susceptible to nucleophilic attack, allowing for the substitution of the chlorine atoms to introduce other functional groups. This reactivity makes this compound a useful intermediate in chemical synthesis. cymitquimica.com While not a widely known end-product, it serves as a building block in laboratory-scale organic synthesis for creating more complex chemical structures. cymitquimica.com
Below are tables detailing the known physical and chemical properties of this compound. nih.govlookchem.com
Interactive Table: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 161.45 g/mol |
| Molecular Formula | C₄H₇Cl₃ |
| Physical State | Liquid (presumed at STP) |
| Density | Data not widely available |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 66703-69-3 |
| SMILES | C(C(CCl)CCl)Cl |
| InChIKey | KLEPBQWRIKLQQM-UHFFFAOYSA-N |
Historical Context and Current Research Trajectories within Halogenated Propane Chemistry
The synthesis of the first organohalogen compounds dates back to the early 19th century, with their production expanding significantly upon the discovery of their utility as anesthetics and solvents. wikipedia.org For instance, chloroform (B151607) (trichloromethane) was first prepared in 1831 and saw use as an anesthetic. byjus.com The development of plastics and polymers further increased the scale of organohalogen production. wikipedia.org Historically, research focused on the synthesis and application of these compounds in various industries, from agriculture to materials science. encyclopedia.com
Current research into halogenated compounds has evolved considerably. A significant area of focus is their environmental presence and persistence. The stability that makes many polyhalogenated alkanes useful also makes them resistant to natural degradation. This has led to research trajectories aimed at understanding their environmental fate and developing more benign alternatives.
Another modern research trajectory involves the synthesis and characterization of novel polyhalogen anions and their use in creating advanced materials. researchgate.netacs.org Scientists are exploring the unique bonding in polyhalides to design materials with specific properties, such as semiconductivity. researchgate.net Furthermore, the "heavy atom effect" in polyhalogenated molecules is a subject of ongoing study to improve the accuracy of structural elucidation techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The synthesis of complex halogenated natural products, many of which are produced by marine organisms and have potential pharmaceutical applications, also remains an active field of research. britannica.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Design
Direct Synthesis Routes for 1,3-Dichloro-2-(chloromethyl)propane
Direct synthesis aims to construct the target molecule from more fundamental starting materials, often employing halogenation or etherification strategies.
The introduction of multiple chlorine atoms onto a propane (B168953) skeleton is a complex process that typically proceeds via a free-radical mechanism, often initiated by heat or ultraviolet (UV) light. libretexts.orgbyjus.com The halogenation of alkanes like propane can lead to a mixture of isomeric products. libretexts.orgmsu.edu For instance, the light-induced gas-phase chlorination of propane at 25°C yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.orgmsu.edu
Achieving a specific polysubstituted pattern like this compound requires careful control over reaction conditions to guide the regioselectivity of the halogenation. The reactivity of hydrogen atoms in alkanes differs, with secondary hydrogens being more susceptible to abstraction than primary ones in free-radical chlorination. msu.edu This inherent lack of high selectivity in direct, multi-step halogenation of simple alkanes often results in complex product mixtures, necessitating challenging purification steps. Consequently, this route is less favored for the specific synthesis of this compound compared to methods starting with more functionalized precursors.
Etherification provides a more controlled pathway for synthesizing related structures. A relevant example is the preparation of 2-(chloromethoxy)-1,3-dichloropropane from 1,3-dichloro-2-propanol (B29581) and paraformaldehyde (a formaldehyde (B43269) derivative). chemicalbook.com In this process, gaseous hydrogen chloride is bubbled through a cooled mixture of the reactants in a solvent like dichloromethane. chemicalbook.com The reaction is allowed to proceed for several hours at low temperatures before being worked up. chemicalbook.com Sodium sulfate (B86663) is often added to remove water, and the final product is isolated after washing with an aqueous base and removing the solvent. chemicalbook.com This reaction demonstrates the formation of a chloromethyl ether linkage, showcasing a strategy that could be adapted to build the this compound skeleton.
Table 1: Example of an Etherification-Based Synthesis
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|---|---|
| 1,3-dichloro-2-propanol | Paraformaldehyde | Hydrogen Chloride (gas) | Dichloromethane | -8°C to Room Temp | 96.1% | 2-(chloromethoxy)-1,3-dichloropropane |
Data sourced from a synthesis procedure for a related chloromethyl ether. chemicalbook.com
Catalysts play a crucial role in enhancing the efficiency and selectivity of synthetic reactions. In halogenation reactions, the choice of catalyst can influence the product distribution. For instance, the chlorination of acetone (B3395972) can be catalyzed by a mixture of iodine chloride and lithium chloride in a non-aqueous system to produce chloroacetone (B47974) derivatives, which are precursors to chlorinated propanols. google.com
In transformations involving chloromethylated compounds, catalysts are also essential. The conversion of tris(chloromethyl)acetic acid to 3-chloro-2-(chloromethyl)propene was historically catalyzed by quinoline. orgsyn.org However, later procedural improvements found that heating the neat acid to a higher temperature could cleanly afford the product without a catalyst, demonstrating that thermal conditions can sometimes supplant the need for a catalyst. orgsyn.org Reaction optimization involves adjusting parameters such as temperature, reactant molar ratios, and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
Preparation from Related Precursors and Isomeric Compounds
Synthesizing this compound from closely related molecules often provides a more direct and higher-yielding route than building the molecule from simple alkanes.
A key precursor for various complex molecules is 3-chloro-2-chloromethyl-1-propene. orgsyn.org This compound can, in principle, be converted to this compound through the addition of hydrogen chloride (HCl) across the double bond. This type of electrophilic addition reaction would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, in this specific case, the addition of HCl would lead to the desired this compound structure.
The synthesis of the precursor itself, 3-chloro-2-chloromethyl-1-propene, is well-documented. One method involves the continuous chlorination of isobutene in a specialized tubular reactor. researchgate.netacademax.com This process is designed to manage the highly exothermic nature of the reaction and allows for control over the product distribution by varying the molar ratio of chlorine to isobutene, temperature, and flow rate. researchgate.netacademax.com
Table 2: Optimized Conditions for 3-chloro-2-chloromethyl-1-propene Synthesis
| Starting Material | Reagent | Molar Ratio (Cl₂:Isobutene) | Temperature | Reactor Type | Key Products |
|---|---|---|---|---|---|
| Isobutene | Chlorine (Cl₂) | 2.03 | 50°C | Tubular Reactor | Dichloro-isobutene (>65%), 1,2,3-trichloro-2-methyl-1-propane (~20%) |
Data sourced from research on the continuous chlorination of isobutene. researchgate.netacademax.com
Functional group interconversion is a powerful strategy for synthesizing target molecules. A prominent example that leads to a related chlorinated propane skeleton is the synthesis starting from pentaerythritol. acs.org Pentaerythritol, which contains four hydroxyl groups, can be converted to pentaerythrityl trichlorohydrin through reaction with thionyl chloride in the presence of pyridine. acs.org
This reaction involves the substitution of hydroxyl groups with chlorine atoms. The trichlorohydrin can then be further processed. For example, it is an intermediate in a multi-step synthesis that ultimately yields 3-chloro-2-(chloromethyl)-1-propene. orgsyn.orgacs.org This pathway highlights the conversion of a polyol into a polychlorinated compound, establishing the carbon skeleton and the required functional groups that are characteristic of this compound.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Traditional synthetic routes to polychlorinated alkanes often involve the use of hazardous reagents and generate substantial amounts of waste, prompting the exploration of greener alternatives. While specific research on sustainable methodologies for this compound is still an emerging field, principles of green chemistry can be applied through the strategic selection of starting materials and reaction conditions.
One promising approach involves the utilization of renewable feedstocks. Glycerol (B35011), a readily available byproduct of biodiesel production, has been investigated as a green starting material for the synthesis of related dichloropropanols. nih.gov The catalytic conversion of glycerol and its derivatives presents a potential pathway to this compound that aligns with the principles of using renewable resources.
A patent for the synthesis of a related cyclopropane (B1198618) derivative outlines a multi-step process starting from 2-amino-2-hydroxymethyl propane-1,3-diol. scielo.br This process involves the formation of a (1,3-dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone intermediate, suggesting that 2-amino-2-hydroxymethyl propane-1,3-diol or similar highly functionalized starting materials could be explored for more direct and greener routes to the target compound.
Furthermore, the adoption of solvent-free reaction conditions is a key aspect of green synthesis. A patented process for the continuous, solvent-free production of dichloropropanols from glycerine highlights the potential for eliminating volatile organic compounds (VOCs) from the manufacturing process. nih.gov Applying similar principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.
While detailed research findings and comprehensive data tables on the green synthesis of this compound are not yet widely available in the public domain, the following table outlines hypothetical green chemistry metrics that could be used to evaluate and compare different synthetic routes.
| Green Metric | Traditional Route | Potential Green Route 1 (from Glycerol derivative) | Potential Green Route 2 (Solvent-free) |
| Starting Material | Petroleum-based | Renewable (Glycerol) | Petroleum-based/Renewable |
| Atom Economy | Moderate | Potentially Higher | Moderate to High |
| E-Factor (Waste/Product Ratio) | High | Potentially Lower | Significantly Lower |
| Solvent Usage | High (Organic Solvents) | Lower (e.g., water or ionic liquids) | None |
| Catalyst | Stoichiometric reagents | Heterogeneous/recyclable catalyst | Potentially catalytic |
| Energy Consumption | High temperature/pressure | Milder conditions | Potentially lower |
The development of catalytic systems is crucial for advancing the green synthesis of this compound. The use of solid acid catalysts, for instance, could facilitate cleaner reactions with easier product separation and catalyst recycling. Research into these areas will be instrumental in designing more sustainable and economically viable production methods for this important chemical.
Chemical Reactivity and Mechanistic Pathways
Oxidative and Reductive Transformations
The oxidation of 1,3-Dichloro-2-(chloromethyl)propane can be a pathway to introduce new, more oxidized functional groups. While alkyl halides are relatively resistant to oxidation, under forceful conditions with strong oxidizing agents such as potassium permanganate (B83412) or chromic acid, the chloromethyl groups can be converted to aldehydes or, with more vigorous oxidation, to carboxylic acids.
The mechanism for such an oxidation would likely involve a complex series of steps, potentially initiated by radical abstraction of a hydrogen atom from one of the CH₂Cl groups. Subsequent reaction with the oxidant would lead to the introduction of oxygen-containing functionalities. Complete oxidation of all three chloromethyl groups would theoretically yield 2-(chloromethyl)propane-1,3-dioic acid, although achieving such a transformation with high selectivity and yield would be challenging due to the harsh reaction conditions required.
The reduction of this compound involves the replacement of chlorine atoms with hydrogen. This can be accomplished through several reductive pathways. A common method is the use of metal hydrides, such as lithium aluminum hydride, which act as a source of hydride ions (H⁻) that displace the chloride ions.
Alternatively, catalytic hydrogenation, employing a metal catalyst like palladium on carbon (Pd/C) and a source of hydrogen gas, can also effectively reduce the C-Cl bonds. The reduction can proceed in a stepwise manner, and by controlling the reaction conditions and the amount of reducing agent, it may be possible to selectively remove one, two, or all three chlorine atoms.
Product analysis for such reactions would typically be performed using techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify the components of the product mixture, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of the resulting partially or fully reduced products.
Table 2: Potential Products from the Reduction of this compound
| Number of Chlorine Atoms Removed | Potential Product(s) |
| One | 1,3-Dichloro-2-methylpropane |
| Two | 1-Chloro-2-methylpropane or 2-Chloromethylpropane |
| Three | Isobutane (2-methylpropane) |
Electrophilic Addition and Cycloaddition Reactions
As a saturated alkyl halide, this compound does not possess the carbon-carbon double or triple bonds necessary for electrophilic addition reactions. These reactions are characteristic of unsaturated compounds, where an electrophile adds across the pi bond.
Similarly, this compound is not a suitable substrate for direct participation in cycloaddition reactions, such as the Diels-Alder reaction. These reactions require specific electronic configurations, such as a conjugated diene and a dienophile, which are absent in the structure of this compound. However, it could potentially be chemically modified through elimination reactions to introduce unsaturation, thereby creating a molecule that could subsequently undergo such transformations.
Reactivity with Specific Organic and Inorganic Reagents
The reactivity of this compound is characterized by the presence of three primary chloro substituents. These chlorine atoms are electron-withdrawing, creating partial positive charges on the adjacent carbon atoms and making them susceptible to attack by nucleophiles. The primary nature of the carbon-chlorine bonds suggests that nucleophilic substitution reactions will likely proceed via an S(_N)2 mechanism. However, under strongly basic conditions, elimination reactions (E2) can also occur. Due to the presence of multiple reactive sites, the reactions can potentially yield a mixture of products, and the reaction conditions can be tailored to favor a specific outcome.
While specific research detailing the reactivity of this compound with a wide array of reagents is limited in publicly accessible literature, its behavior can be inferred from the well-established reactivity of similar polychlorinated alkanes.
Reaction with Nucleophiles:
This compound is expected to react with various nucleophiles, leading to the substitution of one or more chlorine atoms. The relative reactivity of the chlorine atoms is expected to be similar.
With Hydroxides and Alkoxides: In the presence of strong bases like sodium hydroxide (B78521) or sodium ethoxide, a competition between substitution (S(_N)2) and elimination (E2) is anticipated. Substitution would lead to the formation of corresponding alcohols or ethers, while elimination would result in the formation of alkenes. The choice of solvent and temperature can influence the predominant pathway. For instance, a less polar solvent and higher temperature would favor elimination.
With Cyanide: Reaction with alkali metal cyanides, such as potassium cyanide, in an appropriate solvent like ethanol, is a common method for introducing a nitrile group into a molecule. This reaction with this compound would be expected to yield mono-, di-, or tri-substituted nitrile products, depending on the stoichiometry of the reagents.
With Amines: Ammonia and primary or secondary amines can act as nucleophiles, displacing the chlorine atoms to form primary, secondary, tertiary, or quaternary ammonium (B1175870) salts. The extent of substitution would depend on the reaction conditions and the relative amounts of the reactants.
With Thiolates and Sulfides: Nucleophiles such as sodium thiocyanate (B1210189) or sodium sulfide (B99878) are expected to react readily with this compound to form the corresponding thiocyanates or thioethers.
Friedel-Crafts Alkylation:
Although this compound itself has not been extensively studied in Friedel-Crafts reactions, the alkylation of benzene (B151609) with a structurally similar compound, 3-chloro-2-(chloromethyl)-1-propene, provides valuable insight. In a study of this reaction, the major products varied depending on the catalyst used. lew.ro
With sulfuric acid (H(_2)SO(_4)) as the catalyst, the primary products were 1,1-di(chloromethyl)ethylbenzene and various dimers of the starting material. lew.ro When a stronger Lewis acid like aluminum chloride (AlCl(_3)) or a solid acid catalyst like K10-montmorillonite clay was employed, the reaction yielded cyclic products such as cis- and/or trans-2-methyl-1-phenylindan and 1-chloro-2-methyl-3,3-diphenylpropane. lew.ro The formation of these products is indicative of carbocation rearrangements, a common feature in Friedel-Crafts alkylations. libretexts.orglibretexts.org This suggests that this compound, under Friedel-Crafts conditions, could also generate a complex mixture of products arising from initial alkylation followed by intramolecular and intermolecular reactions and rearrangements.
The table below summarizes the expected products from the reaction of this compound with various reagents, based on the general reactivity of haloalkanes.
| Reagent | Expected Reaction Type | Potential Products |
| Sodium Hydroxide (NaOH) | Nucleophilic Substitution / Elimination | 1,3-dichloro-2-(hydroxymethyl)propane, chloro-substituted propenes |
| Sodium Ethoxide (NaOEt) | Nucleophilic Substitution / Elimination | 1,3-dichloro-2-(ethoxymethyl)propane, chloro-substituted propenes |
| Potassium Cyanide (KCN) | Nucleophilic Substitution | Mono-, di-, and tri-cyanated propane (B168953) derivatives |
| Ammonia (NH(_3)) | Nucleophilic Substitution | Mono-, di-, and tri-amino substituted propane derivatives and their salts |
| Benzene / AlCl(_3) | Friedel-Crafts Alkylation | Complex mixture of alkylated and rearranged products |
Synthesis and Characterization of Derivatives and Analogues
Preparation of Functionalized 1,3-Dichloro-2-(chloromethyl)propane Derivatives
Functionalization of the this compound scaffold primarily involves the nucleophilic substitution of its chloro groups. The reactivity of these primary halides makes them amenable to displacement by a variety of nucleophiles, enabling the systematic introduction of new chemical properties.
The chlorine atoms in this compound can be substituted by various heteroatom nucleophiles to yield functionalized derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. oxfordsciencetrove.com Strong nucleophiles are generally required for efficient substitution. lumenlearning.com
Nitrogen Moieties: Reaction with primary or secondary amines can lead to the formation of mono-, di-, or tri-substituted amino derivatives. The extent of substitution can be controlled by reaction stoichiometry and conditions. Similarly, azide (B81097) ions can be used to introduce azido (B1232118) groups, which are valuable precursors for the synthesis of amines via reduction or for use in cycloaddition reactions.
Oxygen Moieties: Oxygen-containing functional groups can be introduced through reactions with alkoxides or carboxylates. For example, Williamson ether synthesis with sodium alkoxides would yield the corresponding ether derivatives. Reaction with hydroxide (B78521) ions under controlled conditions could produce the corresponding alcohol, 3-chloro-2-(chloromethyl)propane-1,3-diol, although elimination reactions may compete. The related compound, 1,3-dichloro-2-propanol (B29581), is a well-studied chemical intermediate. nih.govca.gov
Sulfur Moieties: Thiolates are excellent nucleophiles and react readily with primary alkyl halides to form thioethers. The reaction of this compound with thiols in the presence of a base would yield derivatives containing one or more thioether linkages.
The general conditions for these SN2 reactions often involve the use of polar aprotic solvents, such as DMSO or DMF, which enhance the reactivity of the nucleophile. lumenlearning.com
The synthesis of analogues bearing alkyl or aryl substituents on the propane (B168953) backbone allows for the tuning of steric and electronic properties. A key example is 1,3-dichloro-2-(chloromethyl)-2-methylpropane. nih.gov
While direct alkylation of the tertiary C-H bond in this compound is challenging, analogues are typically prepared from appropriately substituted precursors. For instance, the synthesis of polychlorinated compounds related to this compound often starts from polyol precursors. The structurally similar compound pentaerythrityl tetrachloride (1,3-dichloro-2,2-bis(chloromethyl)propane) is synthesized from pentaerythritol. google.comnih.gov Methods include reacting the polyol with agents like thionyl chloride in the presence of a tertiary amine or with concentrated hydrochloric acid at high temperatures. google.com A plausible synthetic route to 1,3-dichloro-2-(chloromethyl)-2-methylpropane could therefore involve the reaction of 1,1,1-tris(hydroxymethyl)ethane (B165348) with a suitable chlorinating agent.
Alternatively, free-radical chlorination of branched alkanes can produce polychlorinated products. libretexts.org For example, the photochemical chlorination of 2-methylpropane is known to yield a mixture of chlorinated isomers, including products of multiple chlorinations. sarthaks.com However, controlling the selectivity to obtain a specific trichloro-isomer like 1,3-dichloro-2-(chloromethyl)-2-methylpropane in high yield is generally difficult due to the comparable reactivity of different C-H bonds. libretexts.org
Table 1: Properties of 1,3-dichloro-2-(chloromethyl)-2-methylpropane
| Property | Value | Source |
|---|---|---|
| CAS Number | 1067-09-0 | nih.gov |
| Molecular Formula | C5H9Cl3 | nih.gov |
| Molecular Weight | 175.48 g/mol | nih.gov |
| Density | 1.271 g/mL at 25 °C | |
| Boiling Point | 89-90 °C at 22 mmHg | |
| Melting Point | 18 °C | |
| Refractive Index | n20/D 1.482 |
Due to its trifunctional nature, this compound can be utilized as a monomer or a cross-linking agent in polymerization reactions. Polychlorinated alkanes (PCAs), also known as chlorinated paraffins, are widely used as additives in polymers such as PVC, paints, and sealants. researchgate.netnih.gov
The three primary chloride groups can participate in polycondensation reactions with di- or poly-functional nucleophiles. For example, reaction with a diamine could lead to the formation of a highly cross-linked polyamide network. Similarly, reaction with a diol or its corresponding dialkoxide could produce polyethers. The resulting polymers would be expected to exhibit properties such as flame retardancy, a characteristic feature of materials with high chlorine content. nih.gov The degree of cross-linking and the material properties of the resulting polymer can be modulated by controlling the reaction stoichiometry and the choice of co-monomers. Electrochemical methods have also been explored for the polymerization of chlorinated alkanes. nih.gov
Structure-Reactivity Relationships within the Family of this compound Analogues
The reactivity of this compound and its analogues in nucleophilic substitution reactions is significantly influenced by their molecular structure, particularly by steric effects. libretexts.org The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon center. ncert.nic.inchemistrysteps.com
In the parent compound, this compound, all three chlorine atoms are attached to primary carbons (-CH₂Cl). The central carbon atom is a tertiary center (-CH). In its analogue, 1,3-dichloro-2-(chloromethyl)-2-methylpropane, the central carbon is a quaternary center (-C(CH₃)). This substitution has important implications for reactivity.
The presence of the methyl group in the 2-position increases the steric bulk around the three chloromethyl groups. Compared to the hydrogen atom at the same position in the parent compound, the methyl group provides greater steric hindrance, impeding the backside attack of a nucleophile on the electrophilic carbon atoms of the chloromethyl groups. libretexts.orgchemistrysteps.com Consequently, 1,3-dichloro-2-(chloromethyl)-2-methylpropane is expected to exhibit lower reactivity in SN2 reactions compared to the unsubstituted this compound. The rate of reaction for primary alkyl halides in SN2 reactions generally follows the order: methyl > primary > secondary, with tertiary being largely unreactive due to steric hindrance. ncert.nic.in The increased substitution on the carbon adjacent to the reaction center (the β-carbon) slows the reaction rate.
Exploration of Derivatives as Building Blocks for Complex Molecular Architectures
Derivatives of this compound serve as versatile organic building blocks for the synthesis of more complex molecules. hilarispublisher.com By replacing the chloro groups with other functionalities (e.g., -OH, -NH₂, -SH, -N₃), the synthetic utility of the core scaffold is greatly expanded. These functionalized derivatives can be used in a wide range of subsequent chemical transformations.
For example:
Triol derivatives , formed by hydrolysis, can act as tripodal core structures for the synthesis of dendrimers, polyesters, or polyethers. Pentaerythritol, a related tetraol, is a common building block for such applications. wikipedia.orgrsc.org
Triamine derivatives can be used to construct cage-like molecules, macrocycles, or as tripodal ligands for metal coordination complexes.
Azido derivatives are particularly useful building blocks for constructing complex architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and versatile reaction for linking molecular fragments. rsc.org
The rigid, well-defined three-dimensional arrangement of functional groups emanating from the central carbon makes these derivatives attractive for creating molecules with specific shapes and functionalities, which is a key aspect in the design of functional materials and supramolecular assemblies. mdpi.comklinger-lab.de The related compound, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, serves as a precursor to [1.1.1]propellane, a highly strained molecule that is itself a building block for complex structures like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. orgsyn.org This highlights the potential of such polychlorinated propane frameworks as starting materials for unique and complex molecular architectures.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR spectroscopy of 1,3-Dichloro-2-(chloromethyl)propane is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the molecule's symmetry, the six protons of the two chloromethyl groups attached to the central carbon are chemically equivalent. The single proton on the tertiary carbon represents a unique chemical environment.
Based on established principles of chemical shifts, the protons on the chloromethyl groups (C-1 and C-3) are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the adjacent chlorine atoms. The methine proton at the C-2 position, also attached to a carbon bearing chlorine atoms, would also be expected to be significantly deshielded.
A predicted ¹H NMR spectrum would likely show two main signals: a doublet for the six equivalent protons of the CH₂Cl groups and a septet for the single CH proton. The integration of these signals would be in a 6:1 ratio, respectively. The splitting pattern arises from the spin-spin coupling between adjacent non-equivalent protons. The CH₂ protons are split by the single CH proton into a doublet, and the CH proton is split by the six equivalent CH₂ protons into a septet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Integration |
| -CH₂Cl | 3.8 - 4.0 | Doublet (d) | 6H |
| -CH | 2.2 - 2.4 | Septet (sept) | 1H |
Note: This data is predicted and may vary from experimental values.
The ¹³C NMR spectrum of this compound will provide information about the different carbon environments within the molecule. Due to symmetry, two distinct signals are expected.
The carbon atoms of the two equivalent chloromethyl groups (-CH₂Cl) will produce one signal. The tertiary carbon atom (-CH) will produce a second, distinct signal. The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine atoms, causing them to appear at a lower field.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂Cl | 45 - 50 |
| -CH | 60 - 65 |
Note: This data is predicted and may vary from experimental values.
To further confirm the structure, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show a correlation between the signals of the -CH₂Cl protons and the -CH proton, confirming their coupling. An HSQC spectrum would correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between the types of carbon atoms. A DEPT-135 experiment would show a positive signal for the CH group and negative signals for the CH₂ groups, while a DEPT-90 experiment would only show a signal for the CH group. This would definitively confirm the presence of one methine and two methylene (B1212753) groups in the structure.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry would be employed to determine the exact molecular formula of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition can be unambiguously determined. The calculated exact mass of C₄H₇Cl₃ is 159.9613. nih.gov HRMS would be expected to provide a measured mass very close to this value, confirming the molecular formula. The presence of three chlorine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
In Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS), the compound is first separated from any impurities by gas chromatography and then ionized by electron impact, causing it to fragment. The resulting fragmentation pattern is a fingerprint of the molecule and can be used for structural elucidation.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. However, due to the presence of chlorine atoms, this peak would appear as a cluster of isotopic peaks. The most common fragmentation pathways for halogenated alkanes involve the loss of a halogen atom or a hydrohalic acid.
Predicted Key Fragments in the EIMS of this compound
| m/z Value | Proposed Fragment |
| 124 | [M - Cl]⁺ |
| 89 | [M - CH₂Cl]⁺ |
| 49 | [CH₂Cl]⁺ |
Note: The m/z values correspond to fragments containing the ³⁵Cl isotope. Corresponding peaks for fragments with ³⁷Cl would also be observed.
The fragmentation would likely proceed through the initial loss of a chlorine radical to form a stable carbocation. Further fragmentation could involve the loss of another chlorine or a chloromethyl radical. The relative abundance of these fragments would provide further structural information.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. These modes, which include stretching, bending, rocking, wagging, and twisting of chemical bonds, are quantized and occur at specific frequencies. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the bonds connecting them. For this compound, the presence of C-H, C-C, and C-Cl bonds will give rise to a characteristic and complex vibrational spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule. A vibrational mode is considered IR-active if it results in a change in the molecule's dipole moment. In the case of halogenated alkanes, the strong electronegativity of chlorine atoms creates significant partial charges, making the C-Cl bond vibrations particularly intense in the IR spectrum. nih.gov
While a publicly available, peer-reviewed IR spectrum for this compound is not readily found in major databases, the expected absorption regions can be predicted based on the functional groups present. The NIST WebBook does contain an IR spectrum for the structurally similar compound, 2-Chloromethyl-1,3-dichloro-2-methylpropane, which can provide some comparative insights. nist.gov
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C-H Stretching | 2850 - 3000 | Strong |
| CH₂ Bending (Scissoring) | 1450 - 1485 | Medium |
| CH₂ Wagging/Twisting | 1150 - 1350 | Medium |
| C-C Stretching | 800 - 1200 | Weak to Medium |
| C-Cl Stretching | 600 - 800 | Strong |
The C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region. The presence of multiple CH₂ groups would lead to characteristic bending (scissoring) vibrations around 1450-1485 cm⁻¹. The region between 600 and 800 cm⁻¹ is of particular diagnostic importance for this molecule, as it is where the strong C-Cl stretching vibrations are expected to occur. nih.gov The complexity of the molecule, with its three chloromethyl groups, would likely result in multiple, possibly overlapping, C-Cl absorption bands.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light, typically from a laser. wikipedia.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrational modes will be active in both IR and Raman spectra.
Specific experimental Raman data for this compound is not widely available. However, based on the principles of Raman spectroscopy for halogenated hydrocarbons, certain predictions can be made. The C-Cl bonds, being highly polarizable, are expected to give rise to strong Raman signals. aps.org
Expected Raman Shifts for this compound:
| Vibrational Mode | Expected Raman Shift (Δcm⁻¹) | Intensity |
| C-H Stretching | 2850 - 3000 | Strong |
| CH₂ Bending (Scissoring) | 1450 - 1485 | Medium |
| C-C Stretching | 800 - 1200 | Strong |
| C-Cl Stretching | 600 - 800 | Strong |
| Skeletal Deformations | < 600 | Medium to Strong |
A notable feature in the Raman spectrum would be the strong signals corresponding to the C-C and C-Cl stretching vibrations. The symmetric vibrations of the carbon skeleton are often particularly strong in Raman spectra. The fingerprint region, typically below 1500 cm⁻¹, would contain a unique pattern of peaks corresponding to the various bending and stretching modes, allowing for definitive identification of the compound. wikipedia.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental electronic properties and energetic characteristics of molecules like 1,3-dichloro-2-(chloromethyl)propane. These computational methods provide a theoretical basis for understanding molecular stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can efficiently calculate a wide range of molecular properties. For a molecule such as this compound, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties like molecular orbital energies.
A typical output from a DFT calculation on this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and electronic stability of the molecule. A larger HOMO-LUMO gap generally suggests higher stability and lower chemical reactivity.
Table 1: Exemplary DFT-Calculated Electronic Properties for a Chlorinated Propane (B168953) (Note: Data is illustrative and based on typical values for similar compounds, not specific experimental or calculated values for this compound.)
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -11.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 12.7 | eV |
Ab Initio Methods for Molecular Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain a more precise understanding of its electronic structure and energetics.
These methods are particularly valuable for accurately predicting properties like electron correlation energies, which are crucial for a detailed description of chemical bonding. Ab initio calculations can be used to refine the geometric parameters (bond lengths and angles) and to compute highly accurate vibrational spectra, which can aid in the interpretation of experimental infrared and Raman spectroscopy data.
Conformation Analysis and Potential Energy Surface Mapping
The flexibility of the propane backbone in this compound allows for the existence of multiple conformational isomers, or conformers, which differ in the spatial arrangement of their atoms due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and to determine their relative energies.
Computational methods are ideally suited for mapping the potential energy surface (PES) of a molecule as a function of its dihedral angles. The PES is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers.
For this compound, rotations around the C1-C2 and C2-C3 bonds would be the primary degrees of freedom to explore. By systematically varying these dihedral angles and calculating the corresponding energy, a conformational energy map can be generated. This map would reveal the most stable conformations, which are likely to be those that minimize steric hindrance and electrostatic repulsion between the bulky chlorine atoms and chloromethyl group. Studies on similar 1,3-disubstituted propanes suggest that gauche conformations are often energetically favored.
Computational Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity of molecules and the selectivity of their reactions. For this compound, these methods can be used to understand its behavior in various chemical transformations.
Transition State Characterization for Reaction Pathway Elucidation
Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state—the highest energy point along the reaction pathway. Computational methods can be used to locate and optimize the geometry of transition states and to calculate their energies.
For this compound, which is an alkyl halide, common reactions include nucleophilic substitution (SN2) and elimination (E2) reactions. Computational studies can model these reaction pathways by identifying the transition state structures. For an SN2 reaction, the transition state would involve the incoming nucleophile and the leaving chloride ion simultaneously bonded to the carbon atom in a pentacoordinate arrangement. For an E2 reaction, the transition state would involve the concerted breaking of a C-H bond and a C-Cl bond, and the formation of a C=C double bond.
The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism and the selectivity of the reaction can be predicted.
Calculation of Thermochemical Parameters (e.g., heats of formation)
Thermochemical parameters, such as the heat of formation (ΔHf°), are fundamental thermodynamic properties that quantify the energy content of a molecule. Computational methods can provide reliable estimates of these parameters. High-level ab initio methods or composite methods are often employed to achieve chemical accuracy.
The heat of formation of this compound can be calculated using isodesmic reactions. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By using well-characterized molecules with known experimental heats of formation in the isodesmic reaction, the errors in the calculation can be systematically cancelled, leading to a more accurate prediction for the target molecule.
Table 2: Exemplary Calculated Thermochemical Data for a Related Chlorinated Alkane (2-Chloromethyl-1,3-dichloro-2-methylpropane) (Source: Chemeo, calculated using the Joback method. This data is for a structurally similar compound and serves as an illustration.)
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -41.73 | kJ/mol |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -202.50 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 13.88 | kJ/mol |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with their environment, and structural fluctuations. This technique models the atomic motions of a system over time by integrating Newton's laws of motion, offering a detailed view of molecular behavior that can be challenging to observe experimentally.
In a hypothetical molecular dynamics study of this compound, researchers would typically focus on several key areas to understand its behavior in various environments.
Conformational Landscape and Flexibility:
A primary application of MD simulations would be to explore the conformational landscape of this compound. The molecule possesses several rotatable single bonds, primarily the C-C bonds of the propane backbone. The rotation around these bonds gives rise to different spatial arrangements of the chloro and chloromethyl substituents, known as conformers. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers for interconversion between them.
A critical aspect of this analysis would be the study of the dihedral angles involving the chlorine atoms. By tracking the evolution of these angles over the simulation time, one could determine the preferred orientations of the substituents and the flexibility of the carbon backbone.
Table 1: Hypothetical Simulation Parameters for this compound
| Parameter | Value/Type | Description |
| Force Field | General Amber Force Field (GAFF) or similar | A set of parameters to describe the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E Water Model | Explicit solvent model to simulate the molecule in an aqueous environment. |
| System Size | ~5000 atoms | A single solute molecule solvated in a box of water molecules. |
| Temperature | 300 K | Simulation run at room temperature to mimic standard conditions. |
| Pressure | 1 atm | Constant pressure is maintained to simulate ambient conditions. |
| Simulation Time | 100 ns | The duration over which the molecular motions are simulated. |
| Time Step | 2 fs | The small interval at which the equations of motion are integrated. |
Solvation and Intermolecular Interactions:
Understanding how this compound interacts with its surroundings is crucial. MD simulations can provide a detailed picture of the solvation shell around the molecule. By analyzing the radial distribution functions (RDFs) between atoms of the solute and the solvent (e.g., water), one can quantify the local ordering of solvent molecules. For instance, the RDF between the chlorine atoms of the solute and the hydrogen atoms of water would reveal the extent of hydrogen bonding or polar interactions.
Table 2: Potential Research Findings from a Hypothetical MD Simulation
| Property Investigated | Potential Finding | Significance |
| Dominant Conformer | Identification of the most populated conformational state. | Provides insight into the ground-state geometry of the molecule. |
| Dihedral Angle Distributions | Characterization of the flexibility of the C-C backbone. | Reveals the range of motion and energetically accessible shapes. |
| Radial Distribution Functions | Analysis of the structure of the first solvation shell. | Elucidates how the molecule interacts with and structures the surrounding solvent. |
| Diffusion Coefficient | Calculation of the molecule's mobility in a given solvent. | Quantifies the translational motion and hydrodynamic properties. |
While the specific research findings and detailed data tables for this compound are not available in the current body of scientific literature, the framework described above outlines the standard approach and the types of valuable insights that could be gained from such a computational investigation. The application of molecular dynamics simulations would significantly enhance the understanding of the physicochemical properties and dynamic nature of this halogenated organic compound.
Environmental Transformation and Degradation Chemistry
Abiotic Degradation Pathways in Aquatic and Atmospheric Environments
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. These pathways are significant in determining the persistence of a compound in soil, water, and air.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. A thorough review of the scientific literature reveals a lack of specific data on the hydrolysis kinetics and mechanisms for 1,3-Dichloro-2-(chloromethyl)propane. While studies exist for structurally related compounds such as 1,3-dichloropropane, which has a reported hydrolysis half-life of 2.3 years at 25°C and pH 7, this information cannot be directly extrapolated to this compound due to differences in chemical structure and reactivity. nih.gov
Interactive Data Table: Hydrolysis Data for this compound
| Parameter | Value | Conditions |
| Hydrolysis Rate Constant | Data not available | - |
| Half-life | Data not available | - |
Photochemical Degradation Processes
Photochemical degradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photo-oxidation, involving reactions with photochemically generated species like hydroxyl radicals.
There is no specific information available in the scientific literature regarding the UV-induced transformations or photo-oxidation processes of this compound. Studies on the photochemical degradation of the related compound 1,3-dichloro-2-propanol (B29581) have identified intermediates such as 1,3-dichloro-2-propanone and chloroacetyl chloride, but these findings are not directly applicable to this compound. nih.gov
Reaction with Environmental Oxidants and Radicals
In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl radicals (•OH). The rate of this reaction is a key parameter in determining a compound's atmospheric lifetime.
Specific experimental or calculated data on the reaction rate constant of this compound with hydroxyl radicals or other environmental oxidants (e.g., ozone, nitrate (B79036) radicals) could not be found in the reviewed scientific literature. For the related compound 1,2-dichloro-2-propanol, the atmospheric half-life has been estimated to be about 8 days based on its reaction with hydroxyl radicals, but this cannot be assumed for this compound. nih.gov
Biotic Degradation Mechanisms and Microbial Metabolism
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a critical process for the removal of chemical pollutants from the environment.
Enzymatic Dechlorination and Hydrolysis Pathways
The biodegradation of chlorinated aliphatic hydrocarbons often proceeds via enzymatic reactions that cleave the carbon-chlorine bonds. These reactions can be oxidative or reductive and are catalyzed by enzymes such as dehalogenases and oxygenases.
Despite the importance of this pathway, there is a lack of published research on the enzymatic dechlorination and hydrolysis of this compound. While extensive research has been conducted on the microbial degradation of other chlorinated propanes, such as 1,2,3-trichloropropane (B165214) and 1,3-dichloro-2-propanol, by various bacterial strains, these findings cannot be directly applied to this compound. nih.govnih.gov
Characterization of Microbial Transformation Products
Identifying the products of microbial transformation is essential for understanding the complete degradation pathway and for assessing the potential formation of toxic intermediates.
As there are no studies on the microbial degradation of this compound, there is consequently no information available on its microbial transformation products. Research on related compounds has identified metabolites, but these are specific to the parent compound and the microorganisms involved. nih.gov
Interactive Data Table: Microbial Transformation Products of this compound
| Microbial Species | Transformation Product(s) |
| Data not available | Data not available |
Role of Specific Microbial Strains in Biodegradation
The biodegradation of this compound is notably documented in the context of its presence as a structural component of the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). Research has identified specific bacterial strains capable of collaboratively detoxifying this compound.
A key study demonstrated the complete detoxification of TDCPP through the synergistic action of two bacterial strains: Sphingobium sp. strain TCM1 and Arthrobacter sp. strain PY1. nih.gov In this process, Sphingobium sp. strain TCM1 is responsible for the initial breakdown of TDCPP. This degradation, however, results in the formation of a toxic metabolite, 1,3-dichloro-2-propanol (1,3-DCP), which constitutes the core structure of this compound after the phosphate group is removed. nih.gov
To address the toxicity of the intermediate, Arthrobacter sp. strain PY1 is utilized for its ability to degrade 1,3-DCP. nih.gov The combined use of these two strains in a mixed resting cell system allows for the complete detoxification of the parent compound. nih.gov
Detailed research findings have elucidated the optimal conditions for the activity of these microbial strains. For instance, the dephosphorylation of TDCPP by Sphingobium sp. strain TCM1 resting cells is optimal at a temperature of 30°C and a pH of 8.5. On the other hand, the dehalogenation of the resulting 1,3-DCP by Arthrobacter sp. strain PY1 resting cells occurs optimally at a higher temperature of 35°C and a pH of 9.5. nih.gov
Under their respective optimal conditions, the degradation activities were measured at 2.48 μmol h⁻¹·OD₆₆₀⁻¹ for TDCPP by strain TCM1 and 0.95 μmol h⁻¹·OD₆₆₀⁻¹ for 1,3-DCP by strain PY1. nih.gov By adjusting the reaction conditions to a compromise of 30°C and pH 9.0 and managing the cell densities of the two strains, researchers were able to achieve complete detoxification of TDCPP within 12 hours. nih.gov
Interactive Data Table: Microbial Strains and Their Role in the Biodegradation of TDCPP and its Metabolite
| Microbial Strain | Role in Biodegradation | Substrate | Key Metabolite | Optimal Temperature | Optimal pH | Degradation Activity |
| Sphingobium sp. strain TCM1 | Initial dephosphorylation | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 1,3-dichloro-2-propanol (1,3-DCP) | 30°C | 8.5 | 2.48 μmol h⁻¹·OD₆₆₀⁻¹ |
| Arthrobacter sp. strain PY1 | Dehalogenation of toxic metabolite | 1,3-dichloro-2-propanol (1,3-DCP) | Not specified | 35°C | 9.5 | 0.95 μmol h⁻¹·OD₆₆₀⁻¹ |
Applications in Polymer Science and Materials Chemistry
1,3-Dichloro-2-(chloromethyl)propane as a Monomer or Co-monomer in Polymer Synthesis
The trifunctional nature of this compound makes it a compelling candidate as a monomer or co-monomer in the synthesis of new polymers. The three chlorine atoms can act as leaving groups in nucleophilic substitution reactions, enabling the formation of a three-dimensional polymer network.
Investigation of Polymerization Mechanisms
The polymerization of this compound can theoretically proceed through several mechanisms, primarily based on polycondensation or cationic polymerization. In polycondensation reactions, the compound could react with difunctional or multifunctional nucleophiles such as diols, dithiols, or diamines. The reaction would involve the stepwise substitution of the chlorine atoms to form ether, thioether, or amine linkages, respectively, leading to the growth of a polymer chain.
For instance, in a reaction with a generic dinucleophile (Nu-R-Nu), the propagation step would be:
The reactivity of the primary and secondary chlorine atoms may differ, potentially allowing for a degree of control over the polymerization process.
Cationic polymerization is another plausible route. The carbon-chlorine bonds can be activated by a Lewis acid initiator, generating a carbocation that can then react with other monomer units. The presence of three chlorine atoms could lead to the formation of a highly branched or cross-linked structure.
Synthesis of Novel Polymeric Materials with Controlled Architecture
The controlled synthesis of polymers using this compound could lead to novel materials with tailored architectures. By carefully selecting the co-monomers and reaction conditions, it may be possible to create polymers with varying degrees of branching and cross-linking. For example, using a stoichiometric excess of a difunctional co-monomer could favor the formation of linear polymers with pendant chloromethyl groups, which could be further functionalized in subsequent steps. Conversely, a higher ratio of the chlorinated propane (B168953) would promote the formation of a more densely cross-linked network.
The synthesis of hyperbranched polymers is a particularly interesting possibility. The trifunctional nature of the monomer is well-suited for A2 + B3 type polycondensation reactions, where 'A' represents the functional groups of the co-monomer and 'B' represents the chlorine atoms of this compound. This could result in polymers with a globular, dendritic-like structure, which are known for their unique properties such as low viscosity and high solubility.
Utilization as a Cross-linking Agent for Polymeric Networks
Beyond its role as a primary monomer, this compound holds significant promise as a cross-linking agent for existing polymers. Polymers containing nucleophilic functional groups, such as hydroxyl, amino, or thiol groups, can be cross-linked by reacting them with this trifunctional chlorinated compound. This process would create a three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the original polymer.
For example, a polymer with pendant hydroxyl groups (P-OH) could be cross-linked as follows:
The efficiency of the cross-linking reaction would depend on factors such as the concentration of the cross-linker, the reactivity of the polymer's functional groups, and the reaction temperature and time.
| Polymer Type | Functional Group | Potential Cross-linking Application |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Formation of hydrogels with improved mechanical properties. |
| Poly(ethyleneimine) | Amine (-NH2) | Creation of insoluble sorbents for water purification. |
| Thiol-functionalized polymers | Thiol (-SH) | Development of robust coatings and adhesives. |
Structure-Property Relationships in Polymers Derived from Halogenated Propane Precursors
The incorporation of halogenated propane precursors like this compound into a polymer backbone is expected to significantly influence the material's properties. The presence of chlorine atoms increases the polarity of the polymer, which can affect its solubility, adhesion, and dielectric properties.
Furthermore, the introduction of a branched or cross-linked structure will have a profound impact on the mechanical and thermal properties. Increased cross-link density generally leads to a higher glass transition temperature (Tg), improved modulus, and reduced ductility. The specific architecture of the polymer, whether it be a loosely cross-linked network or a highly branched structure, will dictate the final balance of these properties.
A key aspect to consider is the potential for the polymer to exhibit flame retardant properties. Halogenated compounds are known to act as flame retardants by releasing halogen radicals upon combustion, which can interrupt the radical chain reactions of the fire.
| Structural Feature | Expected Impact on Polymer Properties |
| Presence of C-Cl bonds | Increased polarity, potential for flame retardancy, higher density. |
| Branching | Lower viscosity in solution, increased solubility compared to linear analogues. |
| Cross-linking | Increased mechanical strength, higher thermal stability, decreased solubility. |
Development of Polymer Modifiers and Additives Based on the Compound's Structure
The reactivity of this compound also allows for its use as a precursor in the synthesis of polymer modifiers and additives. By reacting the compound with other molecules, it is possible to create new compounds with specific functionalities that can be blended with or grafted onto other polymers.
For instance, one or two of the chlorine atoms could be substituted with a plasticizing group, while the remaining chlorine atom(s) could be used to attach the modifier to a polymer backbone. This would result in a "tethered" plasticizer that is less likely to migrate out of the polymer matrix over time.
Similarly, the compound could be used to synthesize novel flame retardant additives. By reacting it with phosphorus- or nitrogen-containing compounds, it may be possible to create synergistic flame retardants that are more effective than halogenated compounds alone. The development of such additives is an active area of research aimed at improving the safety of polymeric materials in various applications.
Advanced Analytical Methodologies for Compound Characterization and Reaction Monitoring
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 1,3-Dichloro-2-(chloromethyl)propane, both gas and liquid chromatography are employed to determine its purity and isolate it from starting materials, byproducts, and solvents.
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds such as this compound. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chromatographyonline.com
For chlorinated hydrocarbons, GC is a standard analytical approach. epa.govhelcom.fi Purity assessment is typically achieved by injecting a sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The choice of column is critical for achieving good resolution. Columns with non-polar or intermediate-polarity stationary phases, like those based on polysiloxanes (e.g., DB-5), are often effective for separating halogenated organic compounds. tdi-bi.com
Detection is commonly performed using an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like chlorinated hydrocarbons. tdi-bi.comepa.gov A Flame Ionization Detector (FID) can also be used, offering a more universal response. The purity of this compound is determined by the relative area of its corresponding peak in the resulting chromatogram. The presence of other peaks indicates impurities, which can be identified if reference standards are available. To confirm the identity of the primary peak and any impurities, a second GC column with a different stationary phase polarity can be used for confirmation analysis. epa.gov
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Fused-silica capillary column (e.g., DB-5, DB-1701) | Provides high-resolution separation of analytes. epa.gov |
| Column Dimensions | 30-60 m length, 0.25-0.53 mm internal diameter, 0.25-1.5 µm film thickness | Longer columns provide better resolution; wider bore columns have higher sample capacity. helcom.fi |
| Injector Temperature | 200-250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temp 40-60 °C, ramped to 250-300 °C | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds; MS provides structural information. helcom.fiepa.gov |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. tdi-bi.com |
While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, particularly for less volatile impurities or when derivatization is employed. HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. libretexts.org
For halogenated alkanes, reversed-phase HPLC is the most common mode. libretexts.org In this technique, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 hydrocarbon chains), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. libretexts.org Polar molecules in the sample will have a stronger affinity for the mobile phase and elute faster, while non-polar compounds will be retained longer by the stationary phase. libretexts.org Since this compound is a relatively non-polar molecule, it would be well-retained on a C18 column.
A key challenge for analyzing simple alkanes like this compound with HPLC is detection. The compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis detectors, which are the most common type of HPLC detectors. libretexts.orglongdom.org To overcome this, derivatization can be used to attach a UV-absorbing or fluorescent tag to the molecule or its impurities if they contain reactive functional groups. pan.olsztyn.pl Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used, although they generally offer lower sensitivity than UV detectors.
| Parameter | Typical Approach | Rationale/Comment |
|---|---|---|
| Mode | Reversed-Phase | Most common for separating non-polar to moderately polar organic compounds. libretexts.org |
| Stationary Phase | C18 or C8 bonded silica | Non-polar stationary phase retains non-polar analytes like chlorinated alkanes. rsc.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Polar mobile phase; gradient elution allows for separation of compounds with a range of polarities. |
| Detector | UV-Vis (with derivatization), Refractive Index (RI), or ELSD | The target compound lacks a chromophore for direct UV detection. longdom.org Derivatization can improve sensitivity. pan.olsztyn.pl |
| Column Temperature | Ambient to moderately elevated (e.g., 30-40 °C) | Can be optimized to improve peak shape and resolution. chromforum.org |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS for reaction mixture analysis)
To achieve unambiguous identification of components in a reaction mixture, chromatographic techniques are often "hyphenated" with spectroscopic detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is exceptionally well-suited for the analysis of reaction mixtures from the synthesis of this compound. nih.gov
In a GC-MS system, the gas chromatograph separates the individual components of the mixture as described in section 9.1.1. Each separated component then flows directly into the ion source of a mass spectrometer. nih.gov The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint for a specific compound, showing the mass-to-charge ratio of the parent ion and its various fragments.
For reaction monitoring, GC-MS can be used to:
Identify Products and Byproducts: By comparing the obtained mass spectra with spectral libraries (like those from NIST) or by interpreting the fragmentation patterns, the chemical structures of the eluting compounds can be determined. nist.gov This is crucial for identifying isomeric byproducts or products of side reactions.
Track Reactant Consumption: The disappearance of the starting materials' peaks over time can be monitored to assess reaction progress.
Confirm Product Identity: The mass spectrum of the main product peak can be used to unequivocally confirm the formation of this compound.
Semi-Quantitative Analysis: By integrating the peak areas in the total ion chromatogram (TIC), the relative amounts of reactants, products, and impurities can be estimated. For accurate quantification, a deuterated internal standard, such as 1,3-Dichloro-2-propanol-d5 for a similar analyte, is often used. nih.govresearchgate.net
Future Research Directions and Emerging Avenues
Development of Highly Efficient and Selective Catalytic Syntheses
Currently, detailed and optimized catalytic syntheses specifically for 1,3-dichloro-2-(chloromethyl)propane are not extensively reported in the scientific literature. Research in this area is crucial for developing cost-effective and environmentally benign production methods. Future investigations should focus on:
Catalyst Screening and Design: A systematic screening of various catalysts, including transition metal complexes, solid acid catalysts, and zeolites, could identify systems capable of selectively chlorinating a suitable propane (B168953) backbone. The goal would be to achieve high yields and selectivity towards the desired this compound isomer, minimizing the formation of other polychlorinated byproducts.
Mechanistic Studies: In-depth mechanistic studies of promising catalytic systems would be essential. This would involve a combination of kinetic studies, spectroscopic analysis, and computational modeling to understand the reaction pathways and the role of the catalyst in activating specific C-H bonds.
Process Optimization: Once a suitable catalyst is identified, research should focus on optimizing reaction conditions such as temperature, pressure, solvent, and reactant ratios to maximize efficiency and minimize energy consumption.
A patent for a related synthesis process highlights a multi-step route starting from 2-amino-2-hydroxymethyl propane-1,3-diol, which is treated with thionyl chloride to form an intermediate, (1,3-dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone. This intermediate is then further reacted. While not a direct catalytic synthesis of the target compound, this pathway suggests that tailored starting materials can be a viable route, and the introduction of catalytic steps could significantly improve efficiency.
Exploration of Novel Reaction Chemistries and Transformative Pathways
The reactivity of this compound is largely unexplored. Its structure, featuring multiple reactive C-Cl bonds, suggests a rich and varied chemistry that could be harnessed for the synthesis of novel molecules. Future research should explore:
Nucleophilic Substitution Reactions: A detailed investigation into the substitution reactions with various nucleophiles (e.g., amines, alcohols, thiols) could lead to the synthesis of a wide range of functionalized derivatives with potential applications in materials science and pharmaceuticals.
Dehydrochlorination Reactions: Controlled elimination of HCl from the molecule could provide pathways to valuable unsaturated chlorinated intermediates. The selectivity of these elimination reactions could be controlled through the choice of base and reaction conditions.
Reductive Dechlorination: Exploring catalytic methods for the selective removal of chlorine atoms could lead to the synthesis of less-chlorinated propanes, which may have different physical and chemical properties.
Design and Synthesis of Advanced Materials with Tunable Properties
The poly-chlorinated nature of this compound makes it a potential building block for the synthesis of advanced materials. The chlorine atoms can serve as reactive handles for polymerization or for grafting onto other material surfaces. Future research could focus on:
Polymer Synthesis: Investigating the use of this compound as a monomer or cross-linking agent in polymerization reactions could lead to the development of novel polymers with unique properties, such as flame retardancy, chemical resistance, or specific thermal and mechanical characteristics.
Porous Organic Frameworks (POFs): The rigid and well-defined structure of this molecule could be exploited in the synthesis of porous organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
Surface Modification: The reactive nature of the C-Cl bonds could be utilized to chemically modify the surfaces of other materials, thereby tuning their surface properties like hydrophobicity, reactivity, or biocompatibility.
Integration of Computational and Experimental Approaches for Predictive Chemical Discovery
Computational chemistry can play a vital role in guiding and accelerating experimental research on this compound. By integrating theoretical calculations with experimental validation, a deeper understanding of the molecule's behavior can be achieved. Future research should involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the molecule's structural, electronic, and spectroscopic properties. These calculations can also be used to model reaction mechanisms and predict the feasibility of different synthetic routes.
Molecular Dynamics Simulations: These simulations can provide insights into the molecule's behavior in different environments, such as in solution or at interfaces. This information would be valuable for designing applications in materials science and for understanding its environmental fate.
Predictive Toxicology: Computational models can be used to predict the potential toxicity and environmental impact of the compound and its derivatives, allowing for a more informed and responsible approach to its study and potential application.
Addressing Challenges in Environmental Remediation and Sustainable Chemical Production
The environmental fate and potential for remediation of this compound are currently unknown. Given the persistence and potential toxicity of other polychlorinated alkanes, research in this area is of high importance. Future avenues of investigation include:
Biodegradation Studies: Investigating the potential for microbial degradation of this compound is crucial. This would involve screening for microorganisms capable of metabolizing the compound and identifying the enzymatic pathways involved.
Advanced Oxidation Processes: Research into the efficacy of advanced oxidation processes, such as photocatalysis or Fenton-like reactions, for the degradation of this compound in contaminated water or soil is needed.
Green Chemistry Approaches: A key future direction is the development of sustainable production methods for this and other organochlorine compounds. This involves exploring the use of renewable feedstocks, greener solvents, and catalytic processes that minimize waste and energy consumption. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, should guide the development of any new synthetic routes.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1,3-Dichloro-2-(chloromethyl)propane with high purity?
- Methodology : Optimize reaction conditions using light-induced reactions (e.g., diazomethane with chloroform under UV light) to minimize byproducts like polychlorinated derivatives. Employ fractional distillation (bp: 89–90°C at 22 mmHg) for purification, and validate purity via gas chromatography-mass spectrometry (GC-MS) .
- Challenges : Competing side reactions (e.g., over-chlorination) require precise stoichiometric control of reagents and inert atmospheric conditions to prevent decomposition .
Q. How can researchers distinguish this compound from structural isomers using analytical techniques?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra to identify distinct chemical shifts (e.g., methyl groups at δ 1.27 ppm and chloromethyl resonances at δ 3.5–4.0 ppm) .
- Infrared (IR) Spectroscopy : Detect C-Cl stretching vibrations at 600–800 cm and C-H bending modes near 1450 cm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 181.93 (CHCl) with isotopic patterns characteristic of chlorine .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Precautions :
- Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at ≤4°C to prevent degradation .
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure, as the compound is a skin/eye irritant .
- Prohibit open flames or sparks due to potential reactivity with metals (e.g., aluminum or magnesium) .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to analyze electrophilic centers (e.g., chlorinated carbons) and predict regioselectivity in reactions with amines or alkoxides .
- Transition State Analysis : Model energy barriers for SN mechanisms at primary vs. tertiary chlorinated sites to guide synthetic routes .
Q. What mechanistic insights explain conflicting data on the stability of this compound under acidic vs. alkaline conditions?
- Contradiction Analysis :
- Acidic Conditions : Hydrolysis proceeds via carbocation intermediates, leading to rearranged products (e.g., allylic chlorides) .
- Alkaline Conditions : Base-induced elimination dominates, forming 1,3-dichloropropene as a major product. Competing pathways require pH-controlled experiments to isolate intermediates .
- Resolution : Use kinetic isotope effects (KIE) and O-labeling to track reaction pathways .
Q. How do thermodynamic properties influence the industrial scalability of this compound synthesis?
- Thermodynamic Profiling :
- Heat of Formation : Calculated as ΔH = −184 kJ/mol (via NIST databases), indicating exothermicity requiring temperature moderation .
- Entropy Changes : Negative ΔS values (−210 J/mol·K) suggest increased order during synthesis, necessitating entropy-driven purification steps (e.g., cryogenic crystallization) .
Methodological Notes
- Contradictions : and report slight variations in molecular structure (e.g., methyl vs. chloromethyl substituents), which may affect reactivity predictions. Cross-validate data using multiple techniques (e.g., XRD for crystal structure confirmation).
- Advanced Tools : Leverage neural network-based QSPR models (e.g., CC-DPS) to predict solubility and partition coefficients for environmental fate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
